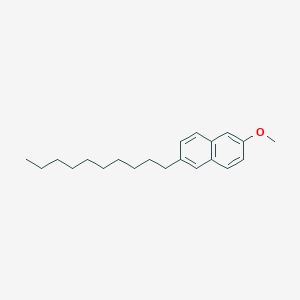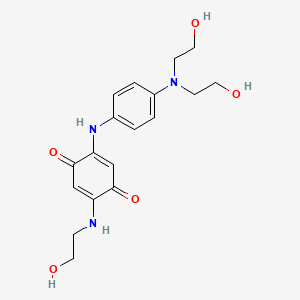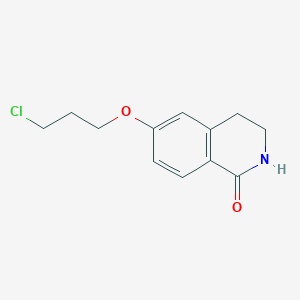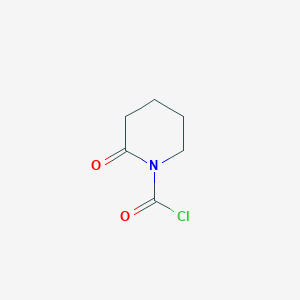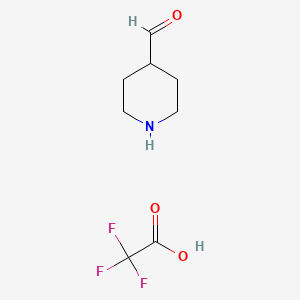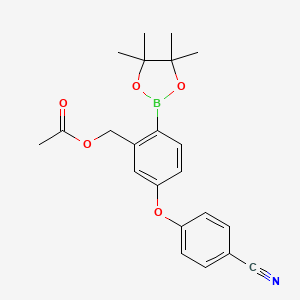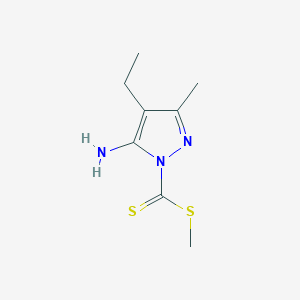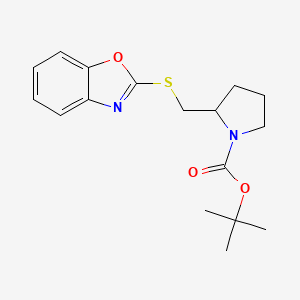
1-Methyl-2-nitrocyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-nitrocyclopentanol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a nitro group
Preparation Methods
The synthesis of 1-Methyl-2-nitrocyclopentanol can be achieved through several routes. One common method involves the nitration of 1-methylcyclopentanol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Another method involves the reduction of 1-methyl-2-nitrocyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
1-Methyl-2-nitrocyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-2-nitrocyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can yield 1-methyl-2-aminocyclopentanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones, while reduction can produce amines.
Scientific Research Applications
1-Methyl-2-nitrocyclopentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of fine chemicals and as a precursor for more complex molecules in the chemical industry.
Mechanism of Action
The mechanism of action of 1-Methyl-2-nitrocyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a substrate for specific enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-Methyl-2-nitrocyclopentanol can be compared with other nitrocyclopentanol derivatives, such as 2-methyl-2-nitrocyclopentanol and 1-methyl-3-nitrocyclopentanol These compounds share similar structural features but differ in the position of the nitro group, which can influence their reactivity and biological activity
Similar Compounds
- 2-Methyl-2-nitrocyclopentanol
- 1-Methyl-3-nitrocyclopentanol
- 1-Methyl-2-aminocyclopentanol
These compounds provide a basis for comparison and highlight the unique properties of this compound.
Properties
CAS No. |
342614-87-3 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-methyl-2-nitrocyclopentan-1-ol |
InChI |
InChI=1S/C6H11NO3/c1-6(8)4-2-3-5(6)7(9)10/h5,8H,2-4H2,1H3 |
InChI Key |
WEHDJSKHSQTIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


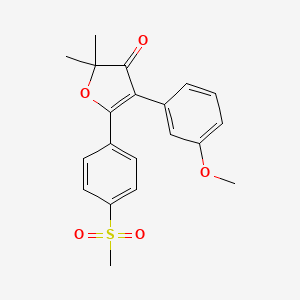
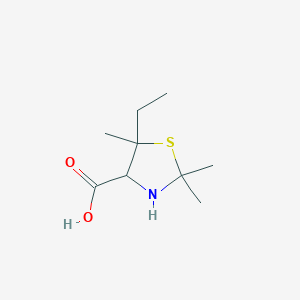
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
